molecular formula C16H20FN5OS2 B2606255 N-(4-fluorobenzyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105251-39-5

N-(4-fluorobenzyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2606255
CAS No.: 1105251-39-5
M. Wt: 381.49
InChI Key: VDELXAGTIHKPDD-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylpiperazine Moiety: The methylpiperazine group is introduced through nucleophilic substitution reactions, often using a halogenated precursor.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached via a nucleophilic substitution reaction, typically using 4-fluorobenzyl chloride.

    Formation of the Final Compound: The final step involves the coupling of the thiadiazole derivative with the fluorobenzyl and methylpiperazine moieties under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-fluorobenzyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites.

    Modulating Signaling Pathways: Affecting intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • N-(4-bromobenzyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • N-(4-methylbenzyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Uniqueness

N-(4-fluorobenzyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to the presence of the fluorobenzyl group, which can enhance its chemical stability, biological activity, and potential therapeutic applications compared to its analogs with different substituents.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5OS2/c1-21-6-8-22(9-7-21)15-19-20-16(25-15)24-11-14(23)18-10-12-2-4-13(17)5-3-12/h2-5H,6-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDELXAGTIHKPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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